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molecular formula C9H16O3 B8748906 Heptanoic acid, 2-methyl-6-oxo-, methyl ester CAS No. 2570-90-3

Heptanoic acid, 2-methyl-6-oxo-, methyl ester

Cat. No. B8748906
M. Wt: 172.22 g/mol
InChI Key: HFLTZADIZWIVCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026081B2

Procedure details

43 g of a racemate of 2-methyl-6-oxoheptanoic acid (purity 99.65%, 0.27mmol) was dissolved in214.25 g of methanol, then, 2.14 g of concentrated sulfuric acid was added and mixed. Next, the mixture was heated up to 65° C., then, reacted for 5 hours at the same temperature. After completion of the reaction, the reaction mixture was cooled down to room temperature. Next, the reaction mixture was concentrated under reduced pressure until reaching about one-forth of the original weight, then, 30 g of water was added. Further, 128.55 g of methyl t-butyl ether (MTBE) was added, then, 55.06 g of a 5% sodium hydrogen carbonate aqueous solution was dropped at room temperature while stirring. The resultant mixture was stirred sufficiently at room temperature, then, liquid-partitioned, and the aqueous layer was further partitioned with 64.27 g of MTBE. The resultant organic layer was combined, and concentrated under reduced pressure, to obtain 45.4 g (content 94.3%, yield 92%) of a coarse product of a racemate of 2-methyl-6-oxoheptanoic acid methyl ester as colorless oil. The resultant coarse product was used as it is in the subsequent reaction (the resultant coarse product may be, if necessary, distilled (boiling point 107° C./1333 Pa), then, used in the next reaction).
Quantity
0.27 mmol
Type
reactant
Reaction Step One
Quantity
2.14 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10])[C:3]([OH:5])=[O:4].S(=O)(=O)(O)O.[CH3:17]O>>[CH3:17][O:4][C:3](=[O:5])[CH:2]([CH3:1])[CH2:6][CH2:7][CH2:8][C:9](=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
0.27 mmol
Type
reactant
Smiles
CC(C(=O)O)CCCC(C)=O
Step Two
Name
Quantity
2.14 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
25 g
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed
CUSTOM
Type
CUSTOM
Details
reacted for 5 hours at the same temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled down to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
Next, the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
30 g of water was added
ADDITION
Type
ADDITION
Details
Further, 128.55 g of methyl t-butyl ether (MTBE) was added
ADDITION
Type
ADDITION
Details
55.06 g of a 5% sodium hydrogen carbonate aqueous solution was dropped at room temperature
STIRRING
Type
STIRRING
Details
The resultant mixture was stirred sufficiently at room temperature
CUSTOM
Type
CUSTOM
Details
liquid-partitioned
CUSTOM
Type
CUSTOM
Details
the aqueous layer was further partitioned with 64.27 g of MTBE
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
COC(C(CCCC(C)=O)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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